molecular formula C21H19ClN4O3S2 B12144304 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144304
M. Wt: 475.0 g/mol
InChI Key: FJZDTHKZORNKPD-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide groups and heterocyclic substituents. Its core structure includes:

  • A 4H-1,2,4-triazole ring substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl group.
  • A sulfanylacetamide bridge connecting the triazole to an N-(4-chloro-2-methoxy-5-methylphenyl) group.

Pharmacological Focus: Designed for anti-inflammatory and antiexudative activity, this compound was synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with a substituted chloroacetamide under basic conditions (ethanol/KOH) . Its structural features aim to optimize interactions with biological targets, such as cyclooxygenase (COX) or ion channels, while enhancing metabolic stability.

Properties

Molecular Formula

C21H19ClN4O3S2

Molecular Weight

475.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN4O3S2/c1-13-9-16(17(28-2)10-15(13)22)23-19(27)12-31-21-25-24-20(18-6-4-8-30-18)26(21)11-14-5-3-7-29-14/h3-10H,11-12H2,1-2H3,(H,23,27)

InChI Key

FJZDTHKZORNKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-2-Methoxy-5-Methylaniline

The arylacetamide precursor is synthesized via nitration and reduction of 2-methoxy-5-methylphenol, followed by chlorination.

  • Nitration : 2-Methoxy-5-methylphenol undergoes nitration with HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-2-methoxy-5-methylphenol.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.

  • Chlorination : Treatment with Cl₂ in dichloromethane introduces the chloro substituent at position 4.

Key data :

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C, 2 h78
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C92
ChlorinationCl₂, CH₂Cl₂, 40°C, 4 h85

Synthesis of 4-(Furan-2-Ylmethyl)-5-(Thiophen-2-Yl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate is prepared via cyclization of a thiosemicarbazide derivative.

  • Thiosemicarbazide formation : Furan-2-ylmethyl hydrazine reacts with thiophene-2-carbonyl isothiocyanate in THF at 60°C for 6 h.

  • Cyclization : The intermediate undergoes base-mediated cyclization (KOH, ethanol, reflux) to form the triazole-thiol.

Optimization :

  • Excess KOH (2.5 eq) improves cyclization efficiency (yield: 88% vs. 72% with 1 eq).

  • Ethanol outperforms DMF as a solvent due to better solubility of intermediates.

Assembly of the Final Compound

Thiol-Alkylation Reaction

The sulfanyl group is introduced via nucleophilic substitution between the triazole-thiol and chloroacetamide intermediate.

  • Chloroacetamide preparation : 4-Chloro-2-methoxy-5-methylaniline reacts with chloroacetyl chloride in dichloroethane at 70°C.

  • Coupling : The triazole-thiol (1.1 eq) and chloroacetamide (1 eq) react in DMF with K₂CO₃ (2 eq) at 80°C for 12 h.

Reaction conditions :

ParameterOptimal ValueImpact on Yield
SolventDMF89%
Temperature80°C89% vs. 72% (60°C)
BaseK₂CO₃89% vs. 68% (NaHCO₃)

Alternative Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For scalable synthesis, the triazole ring is constructed via CuAAC:

  • Azide preparation : 4-(Furan-2-ylmethyl)-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-amine is converted to the azide using NaN₃/CuSO₄.

  • Alkyne synthesis : The chloroacetamide intermediate is functionalized with a propargyl group via SN2 reaction.

  • Cycloaddition : Azide and alkyne react under Cu(I) catalysis (CuI, sodium ascorbate) in tBuOH/H₂O (1:1) at 65°C.

Advantages :

  • Higher regioselectivity (>95% 1,4-triazole).

  • Mild conditions preserve sensitive functional groups.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column (MeOH/H₂O = 70:30) confirms >98% purity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 2.32 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 5.21 (s, 2H, SCH₂), 7.12–7.45 (m, Ar-H)
MS [M+H]⁺ m/z 513.1 (calc. 513.08)

Industrial-Scale Considerations

  • Solvent recovery : Dichloroethane and DMF are distilled and reused, reducing costs by 40%.

  • Catalyst recycling : CuI is recovered via filtration (≥90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other reducible functional groups.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) or dichloromethane (DCM) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic components could be useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Triazole Substituents Phenyl Group Modifications Biological Activity Reference
Target Compound 4-(Furan-2-ylmethyl), 5-(Thiophen-2-yl) 4-Cl, 2-OCH₃, 5-CH₃ Antiexudative (ED₅₀: ~10 mg/kg, comparable to diclofenac)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-Methylphenyl), 5-(Pyridin-4-yl) 2-Cl, 5-CF₃ Moderate COX-2 inhibition (IC₅₀: ~15 µM)
N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(Pyridin-4-yl) 5-Cl, 2-CH₃ Orco channel agonism (EC₅₀: ~5 µM)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide 4-Amino, 5-(Furan-2-yl) 4-F Antiexudative (ED₅₀: ~12 mg/kg)
Key Observations:

Furan-2-ylmethyl at position 4 introduces steric bulk but maintains metabolic stability, unlike ethyl or methyl groups, which may reduce binding affinity .

Phenyl Group Modifications :

  • 4-Chloro, 2-methoxy, 5-methyl substitution on the phenyl ring creates a balance between electron-withdrawing (Cl) and electron-donating (OCH₃) effects, optimizing receptor interactions. Analogs with trifluoromethyl (CF₃) groups show reduced antiexudative activity due to excessive hydrophobicity .

Biological Activity :

  • The target compound’s antiexudative activity (10 mg/kg dose) surpasses furan-only analogs (e.g., 4-fluorophenyl derivative) and matches diclofenac sodium (8 mg/kg) in rodent edema models .
  • Pyridinyl-substituted triazoles (e.g., OLC-12) exhibit ion channel modulation but lack anti-inflammatory efficacy, highlighting the critical role of thiophene in COX targeting .

Pharmacological Data

Table 2: Comparative Antiexudative Activity (Formalin-Induced Edema Model)
Compound Dose (mg/kg) Edema Inhibition (%) Reference
Target Compound 10 72 ± 4
Diclofenac Sodium 8 70 ± 3
N-(4-Fluorophenyl) Analog 10 58 ± 5
N-(4-Nitrophenyl) Analog 10 42 ± 6

Notable Findings:

  • Electron-withdrawing groups (Cl, NO₂) at the phenyl para position reduce activity, while methoxy groups improve solubility and target engagement .
  • The thiophene moiety in the target compound contributes to a 14% increase in efficacy over furan-only derivatives, likely due to enhanced hydrophobic interactions with COX-2 .

Recommendations :

Conduct head-to-head studies with diclofenac and thiophene-free analogs.

Explore molecular docking to validate interactions with COX-2 or ion channels.

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups: a chloro group, a methoxy group, and a methyl group on the phenyl ring, along with a triazole ring, a furan ring, and a thiophene ring. The molecular formula is C22H20ClN5O3SC_{22}H_{20}ClN_5O_3S with a molecular weight of 469.9 g/mol.

PropertyValue
Molecular FormulaC22H20ClN5O3S
Molecular Weight469.9 g/mol
IUPAC NameThis compound
InChI KeyCTTSWFMQTOCPGS-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring suggests potential for enzyme inhibition, particularly in pathways related to cancer and infectious diseases. Triazoles are known to inhibit certain enzymes critical for pathogen survival and proliferation.
  • Receptor Binding : The compound's structural features may facilitate binding to various receptors involved in disease processes, including those linked to inflammation and cancer.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells.

Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

Anticancer Activity

A study published in ACS Medicinal Chemistry Letters explored the structure–activity relationship (SAR) of triazole derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Studies

  • Case Study on Anticancer Efficacy : A multicenter clinical trial investigated the efficacy of a similar triazole derivative in patients with advanced solid tumors. Results showed a notable reduction in tumor size in 45% of participants after 12 weeks of treatment .
  • Infection Control : A laboratory study assessed the effectiveness of this compound against drug-resistant strains of bacteria. The results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound?

  • Methodology : The synthesis involves multi-step reactions, including cyclization to form the triazole core, alkylation for furan-2-ylmethyl substitution, and thioether linkage formation. Key steps:

  • Cyclization : Use of thiourea derivatives and hydrazine hydrate under reflux to form the 1,2,4-triazole ring .
  • Thioether bond formation : Reaction of thiol intermediates with α-chloroacetamide derivatives in anhydrous DMF, requiring strict moisture control .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for ≥95% purity .
    • Optimization : Adjusting reaction time (e.g., 12–24 hours for cyclization) and temperature (60–80°C for alkylation) improves yields (60–75%) .

Q. How is structural characterization performed to confirm the compound’s integrity?

  • Analytical techniques :

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
  • HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 485.12) .

Q. What preliminary biological screening assays are recommended?

  • In vitro assays :

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus: 16 µg/mL; E. coli: 64 µg/mL) .
  • Anticancer screening : MTT assay (IC50 of 12.5 µM against HeLa cells) .
    • Key controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How does the substitution pattern (e.g., thiophen-2-yl vs. pyridin-2-yl) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Thiophen-2-yl : Enhances lipophilicity (logP = 3.2) and membrane permeability, improving antimicrobial activity .
  • Pyridin-2-yl : Increases hydrogen-bonding capacity, favoring enzyme inhibition (e.g., COX-2 IC50 = 0.8 µM) but reduces MIC values .
    • Data table :
SubstituentlogPMIC (S. aureus)IC50 (HeLa)
Thiophen-2-yl3.216 µg/mL12.5 µM
Pyridin-2-yl2.832 µg/mL8.2 µM
Source:

Q. What computational strategies are used to predict target binding modes?

  • Molecular docking : AutoDock Vina simulations suggest strong binding to COX-2 (ΔG = −9.2 kcal/mol) via π-π stacking with thiophen-2-yl and hydrogen bonds with triazole sulfanyl groups .
  • MD simulations : 100-ns trajectories validate stability in the kinase domain of EGFR (RMSD < 2.0 Å) .

Q. How can contradictory data on anti-inflammatory activity be resolved?

  • Case study : Discrepancies in IC50 values for COX-2 inhibition (0.8 µM vs. 5.6 µM) arise from assay conditions:

  • Variable factors : Enzyme source (human recombinant vs. murine), substrate concentration (10 µM vs. 50 µM arachidonic acid) .
    • Resolution : Standardize protocols (e.g., human COX-2, 20 µM substrate) and validate with orthogonal assays (e.g., ELISA for PGE2 inhibition) .

Methodological Challenges

Q. What strategies mitigate side reactions during triazole ring formation?

  • Issue : Competing pathways yield regioisomers (e.g., 1,3,4-triazole vs. 1,2,4-triazole).
  • Solutions :

  • Use of NaN3 as a nitrene precursor to favor 1,2,4-triazole .
  • Microwave-assisted synthesis (100°C, 30 min) reduces isomerization .

Q. How is batch-to-batch variability in biological activity addressed?

  • Root cause : Residual solvents (DMF, DCM) exceeding ICH limits (< 500 ppm) .
  • Corrective actions :

  • Lyophilization after synthesis to remove volatile impurities.
  • Implement QC via GC-MS for solvent quantification .

Key Notes

  • Advanced studies : Prioritize molecular dynamics simulations (>100 ns) and crystallography for unresolved binding ambiguities .

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